N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiadiazole ring and an imidazolidinone ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiadiazole and imidazolidinone rings are likely to contribute to its three-dimensional structure and its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its solubility, melting point, and reactivity could be influenced by the presence and position of the functional groups in its structure .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Novel derivatives related to the compound of interest have been synthesized through carbodiimide condensation catalysis, showcasing a fast and convenient method for producing such molecules. These derivatives have been characterized by IR, 1H NMR, and elemental analyses, demonstrating their structural integrity and potential as a basis for further investigation into their applications in various scientific fields (Yu et al., 2014).
Antitumor Activity
- Research into derivatives bearing different heterocyclic ring systems has shown that certain compounds exhibit considerable anticancer activity against various cancer cell lines. This highlights the potential therapeutic applications of these compounds in the treatment of cancer (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
- A series of derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating significant effectiveness against a range of microorganisms. This suggests the potential use of these compounds in developing new antimicrobial agents (Devi et al., 2022).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
- Studies have also explored the modification of heterocyclic analogues to improve metabolic stability in the context of inhibiting PI3Kα and mTOR, which are critical pathways in cancer cell survival and proliferation. This research has led to the development of compounds with similar in vitro potency and in vivo efficacy to existing inhibitors, but with reduced metabolic liabilities (Stec et al., 2011).
Anti-inflammatory Activity
- Another study synthesized derivatives of N-(3-chloro-4-flurophenyl)-2- derivatives showing significant anti-inflammatory activity. This opens up avenues for the development of new anti-inflammatory drugs (Sunder et al., 2013).
Ligand-Protein Interactions and Photovoltaic Efficiency
- The synthesized compounds have also been studied for their ligand-protein interactions and their potential application in dye-sensitized solar cells (DSSCs), indicating their versatility in both biological and material science applications (Mary et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-11-3-1-4-12(9-11)23-8-7-22(17(23)25)10-15(24)19-13-5-2-6-14-16(13)21-26-20-14/h1-6,9H,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMODEHFBHOFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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